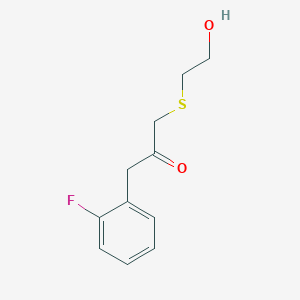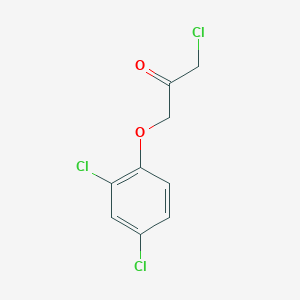
1-Chloro-3-(2,4-dichlorophenoxy)propan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-3-(2,4-dichlorophenoxy)propan-2-one is an organic compound characterized by the presence of chlorine and phenoxy groups attached to a propanone backbone
Méthodes De Préparation
The synthesis of 1-Chloro-3-(2,4-dichlorophenoxy)propan-2-one can be achieved through several synthetic routes. One common method involves the reaction of 2,4-dichlorophenol with epichlorohydrin in the presence of a base to form 1-chloro-3-(2,4-dichlorophenoxy)propan-2-ol. This intermediate is then oxidized to yield the desired ketone, this compound .
Analyse Des Réactions Chimiques
1-Chloro-3-(2,4-dichlorophenoxy)propan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Applications De Recherche Scientifique
1-Chloro-3-(2,4-dichlorophenoxy)propan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-Chloro-3-(2,4-dichlorophenoxy)propan-2-one involves its interaction with specific molecular targets. For instance, its antifungal activity is attributed to its ability to disrupt fungal cell membranes, leading to cell death. The compound’s chlorine and phenoxy groups play a crucial role in its reactivity and interaction with biological molecules .
Comparaison Avec Des Composés Similaires
1-Chloro-3-(2,4-dichlorophenoxy)propan-2-one can be compared with similar compounds such as:
1-Chloro-3-(4-chlorophenoxy)propan-2-one: Similar structure but with different substitution patterns on the phenoxy ring.
1-(2,4,6-Trichlorophenyl)propan-2-one: Contains additional chlorine atoms, leading to different chemical properties and reactivity. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
57266-00-9 |
|---|---|
Formule moléculaire |
C9H7Cl3O2 |
Poids moléculaire |
253.5 g/mol |
Nom IUPAC |
1-chloro-3-(2,4-dichlorophenoxy)propan-2-one |
InChI |
InChI=1S/C9H7Cl3O2/c10-4-7(13)5-14-9-2-1-6(11)3-8(9)12/h1-3H,4-5H2 |
Clé InChI |
YIMUDSWZZJNIPP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1Cl)Cl)OCC(=O)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(3,4-Dichlorophenyl)-1-(methoxymethyl)-3-azabicyclo[4.1.0]heptane hydrochloride](/img/structure/B13642810.png)

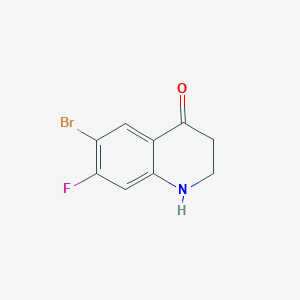

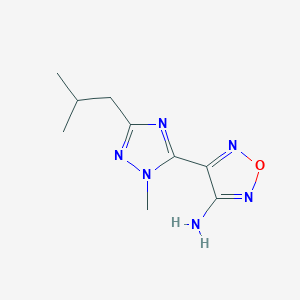
![{9-Benzyl-9-azabicyclo[3.3.1]nonan-3-yl}methanol](/img/structure/B13642846.png)
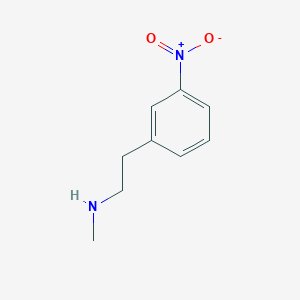
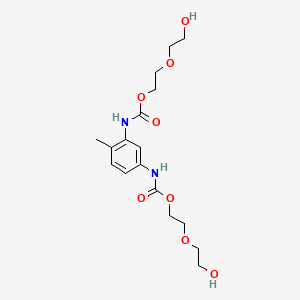
![gadolinium(3+) (2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol 2-[bis({2-[(carboxylatomethyl)(carboxymethyl)amino]ethyl})amino]acetate](/img/structure/B13642872.png)
![(S)-6-(Methoxymethyl)-5-azaspiro[2.4]heptane hydrochloride](/img/structure/B13642873.png)
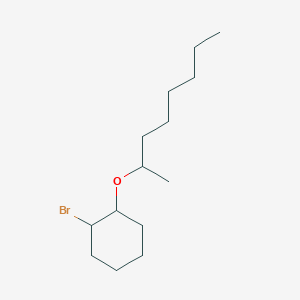
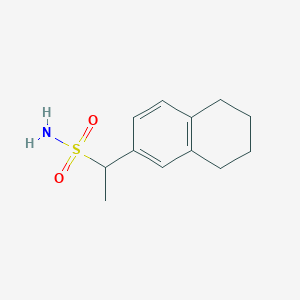
![4,5,6,7-Tetrahydro-isoxazolo[4,5-c]pyridine-3-methanamine](/img/structure/B13642890.png)
